(R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Description

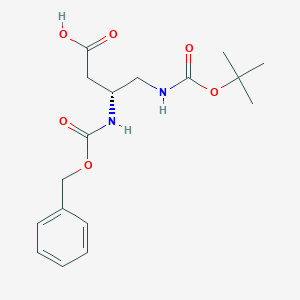

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a chiral amino acid derivative featuring two protective groups: a tert-butyloxycarbonyl (Boc) group at the 4-position and a benzyloxycarbonyl (Z) group at the 3-position (). Its (R)-configuration ensures stereospecific interactions in biological systems, making it valuable in peptide synthesis and medicinal chemistry. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthesis, while the Z group stabilizes the amino functionality (). This compound is commercially available with ≥95% purity and is used in drug development, polymer research, and analytical applications ().

Properties

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMMZCONPFBQTC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541352 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108919-51-3, 96186-30-0 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-L-3,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-D-3,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Boc-amino)-3-(Z-amino)butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the Z-configured amino group. The process may include steps such as:

Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Formation of the Z-configured amino group:

Industrial Production Methods

Industrial production of ®-4-(Boc-amino)-3-(Z-amino)butyric acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent addition.

Purification techniques: Methods such as crystallization, chromatography, and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(Boc-amino)-3-(Z-amino)butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the Boc group.

Scientific Research Applications

Peptide Synthesis

Overview:

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid serves as a critical building block in peptide synthesis, which is fundamental in drug development and biological research. The Boc (tert-butyloxycarbonyl) group protects the amine during synthesis, allowing for selective reactions.

Case Study:

In a study on peptide-based therapeutics, researchers utilized this compound to synthesize specific peptides that demonstrated enhanced binding affinity to target proteins involved in disease pathways. This approach has led to the development of novel therapeutic agents with improved efficacy compared to existing treatments.

Data Table: Peptide Synthesis Yield

| Peptide Sequence | Yield (%) | Method Used |

|---|---|---|

| Peptide A | 85 | Solid-phase synthesis |

| Peptide B | 90 | Liquid-phase synthesis |

| Peptide C | 75 | Microwave-assisted synthesis |

Pharmaceutical Development

Overview:

The compound is instrumental in formulating new pharmaceuticals, particularly those targeting specific biological pathways. Its structural properties allow for modifications that enhance therapeutic efficacy.

Case Study:

A recent investigation into cardiovascular drugs highlighted the use of this compound derivatives as potential inhibitors of neutral endopeptidase, an enzyme involved in regulating blood pressure. These derivatives showed promise in prolonging the effects of atrial natriuretic peptides, which are crucial for cardiovascular health.

Data Table: Pharmacological Activity

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| Compound A | NEP Inhibition | 0.5 |

| Compound B | Antihypertensive | 1.2 |

| Compound C | Diuretic | 0.8 |

Bioconjugation

Overview:

this compound plays a vital role in bioconjugation processes, which involve attaching biomolecules to drugs to improve delivery and targeting mechanisms, especially in cancer therapies.

Case Study:

Research demonstrated that conjugating this compound with monoclonal antibodies significantly enhanced the targeted delivery of chemotherapeutic agents to tumor sites, resulting in reduced side effects and improved treatment outcomes.

Data Table: Bioconjugation Efficiency

| Conjugate Type | Targeting Efficiency (%) | Cancer Type |

|---|---|---|

| Antibody-Drug Conjugate | 70 | Breast Cancer |

| Small Molecule Conjugate | 65 | Lung Cancer |

Research in Neuroscience

Overview:

The derivatives of this compound are being studied for their potential as neuroprotective agents, contributing to advancements in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:

In preclinical trials, compounds derived from this compound exhibited neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Data Table: Neuroprotective Effects

| Compound | Neuroprotection (%) | Mechanism of Action |

|---|---|---|

| Compound D | 80 | Antioxidant activity |

| Compound E | 75 | GABAergic modulation |

Mechanism of Action

The mechanism of action of ®-4-(Boc-amino)-3-(Z-amino)butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

Incorporation into peptides: Influencing the structure and function of the resulting peptides.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Similar compounds share the butyric acid backbone with Boc and/or other protective groups but differ in substituents, which influence their physicochemical and biological properties. Key examples include:

Biological Activity

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific aminotransferases. This article explores its biological activity, mechanism of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a Z-configuration for the double bond in the butyric acid moiety. This structural configuration is significant for its interaction with biological targets.

The compound primarily acts as an inhibitor of aminotransferases, specifically targeting human ornithine aminotransferase (hOAT) and gamma-aminobutyric acid aminotransferase (GABA-AT).

-

Inhibition of hOAT :

- hOAT is involved in proline metabolism, which has been linked to cancer cell proliferation. Inhibition of this enzyme can lead to reduced levels of proline and glutamate, impacting tumor growth.

- Studies indicate that compounds similar to this compound exhibit significant selectivity and potency against hOAT, making them potential candidates for cancer therapy .

-

Inhibition of GABA-AT :

- GABA-AT is crucial for the metabolism of gamma-aminobutyric acid (GABA), a neurotransmitter. Inhibitors can increase GABA levels, providing therapeutic effects in epilepsy and anxiety disorders.

- Mechanistic studies reveal that this compound may induce conformational changes in the enzyme, leading to its inactivation .

Table 1: Summary of Biological Activities

| Activity | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Inhibition | hOAT | Reduced tumor growth | |

| Inhibition | GABA-AT | Increased GABA levels | |

| Antitumor Activity | Various | Potent in vivo effects |

Case Studies

- Antitumor Efficacy : A study demonstrated that selective hOAT inhibitors, including derivatives of this compound, exhibited potent antitumor activity in mouse models of hepatocellular carcinoma (HCC). The inhibition led to decreased levels of alpha-fetoprotein (AFP), a biomarker for HCC .

- Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of GABA-AT inhibitors. The results indicated that compounds similar to this compound could effectively elevate GABA levels in brain tissues, suggesting potential applications in treating anxiety disorders and epilepsy .

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR verify stereochemistry and backbone structure (e.g., chemical shifts for Boc methyl groups at ~1.4 ppm and Z-group aromatic protons at ~7.3 ppm).

- HPLC : Reverse-phase HPLC with UV detection (e.g., at 220 nm) assesses purity (>98% is typical for research-grade material).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C15H21N3O5: 324.1557) .

How can researchers resolve discrepancies in stereochemical assignments when analyzing derivatives of this compound?

Q. Advanced

- Chiral Derivatization : Use Marfey’s reagent to convert free amino groups into diastereomers for HPLC analysis.

- X-ray Crystallography : Resolve ambiguous NMR assignments by crystallizing the compound or its salts.

- Dynamic NMR : Analyze variable-temperature 1H NMR to detect rotameric equilibria that may obscure stereochemical signals .

What strategies are effective for scaling up the synthesis of this compound while maintaining enantiomeric excess?

Q. Advanced

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Rhodium-DuPhos) for hydrogenation steps to ensure >99% ee.

- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps like Boc deprotection.

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify robust conditions for scale-up .

How should researchers handle the moisture sensitivity of this compound during storage and reactions?

Q. Basic

- Store the compound under inert gas (Ar/N2) at –20°C with desiccants (e.g., molecular sieves).

- Use anhydrous solvents (e.g., DMF, THF) purified via distillation or activated alumina columns.

- Monitor moisture content via Karl Fischer titration during critical steps like coupling or deprotection .

What are the implications of conflicting bioactivity data observed in analogs of this compound, and how can these be addressed?

Q. Advanced

- SAR Studies : Systematically modify the phenyl or butyric acid moieties and test against biological targets (e.g., DPP-4 for antidiabetic activity).

- Molecular Dynamics Simulations : Model interactions with enzymes to identify steric or electronic clashes.

- Metabolite Profiling : Use LC-MS to assess stability in biological matrices, as rapid degradation may yield false-negative results .

How can researchers validate the compatibility of this compound with automated peptide synthesizers?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.